molecular formula C6H6N2O3 B146962 3-Hydroxy-6-methyl-2-nitropyridine CAS No. 15128-90-2

3-Hydroxy-6-methyl-2-nitropyridine

Cat. No. B146962
CAS RN: 15128-90-2
M. Wt: 154.12 g/mol
InChI Key: WZMGQHIBXUAYGS-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyl-2-nitropyridine is a compound that belongs to the class of nitropyridines, which are known for their diverse applications in various fields of chemistry. The compound features a pyridine ring, a versatile and important heterocycle, substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influence its chemical behavior and properties .

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves substitution reactions, nitration, and other functional group transformations. For instance, the synthesis of related compounds such as 3-methoxy-5,6-diamino-2-nitropyridine starts with dichloropyridine and involves steps like substitution, oxidation, nitration, and ammoniation . Similarly, 2-amino-3-nitropyridine-6-methoxy is synthesized from dichloropyridine through a sequence of substitution, nitration, ammoniation, and oxidation processes . These methods highlight the general approach that could be applied to synthesize 3-hydroxy-6-methyl-2-nitropyridine, although the specific details for its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of nitropyridines can be analyzed using various spectroscopic techniques. X-ray diffraction is a powerful tool to determine the solid-state structure, as demonstrated in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . The vibrational spectra, including infrared absorption and Raman spectroscopy, combined with density functional theory (DFT) simulations, provide insights into the conformational stability and molecular vibrations of nitropyridines .

Chemical Reactions Analysis

Nitropyridines undergo various chemical reactions, with nitration being a common transformation. The nitration of 2-phenyl-3-hydroxypyridine, for example, results in the introduction of nitro groups at specific positions on the pyridine ring . The nitration of 3-hydroxypyridine and its substituted forms can yield dinitro or trinitro derivatives, depending on the reaction conditions . These studies suggest that 3-hydroxy-6-methyl-2-nitropyridine could also undergo further nitration or other electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their functional groups. The presence of a hydroxy group can lead to hydrogen bonding, as seen in the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol . The optical properties, such as UV-vis absorption and fluorescence, are also characteristic of these compounds, with solvent effects playing a significant role in their emission spectra . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, indicate charge transfer within the molecules . Additionally, the molecular electrostatic potential (ESP) provides information on the size, shape, charge density distribution, and site of chemical reactivity .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

Karnan, Balachandran, and Murugan (2012) conducted a study on 3-hydroxy-6-methyl-2-nitropyridine, focusing on its molecular structure and vibrational assignments using density functional theory. They examined the molecular stability, bond strength, and chemical reactivity of the molecule through vibrational spectroscopy, natural bond orbital analysis, and mapping electron density isosurface with electrostatic potential (Karnan, Balachandran, & Murugan, 2012).

Conformational Stability and Spectral Studies

In a similar vein, Balachandran, Lakshmi, and Janaki (2012) studied the conformational stability and vibrational analyses of nitropyridines, including 3-hydroxy-6-methyl-2-nitropyridine. Their research involved using infrared absorption and Raman spectroscopy in combination with density functional theory simulations (Balachandran, Lakshmi, & Janaki, 2012).

Microbial Transformation

Tully et al. (2012) explored the microbial transformation of 2-amino-4-methyl-3-nitropyridine, a related compound, by various microorganisms. They identified several biotransformation products, contributing to understanding the microbial interactions with nitropyridine derivatives (Tully et al., 2012).

Drug Solubility Enhancement

Machado et al. (2013) worked on improving the solubility of drug-like compounds, including a molecule similar to 3-hydroxy-6-methyl-2-nitropyridine. They used ultrasound irradiation to form amine salts, which could be a relevant technique for enhancing solubility in drug discovery (Machado et al., 2013).

Nonlinear Optical Material Studies

Justin and Anitha (2021) grew single crystals of nitropyridine derivative 3-hydroxy-6-methyl-2-nitropyridine and investigated its properties as a nonlinear optical material. This research highlighted the potential use of this compound in photonics and optoelectronics (Justin & Anitha, 2021).

Vicarious Nucleophilic Amination

Bakke, Svensen, and Trevisan (2001) conducted research on the vicarious nucleophilic substitution reactions of nitropyridine compounds. This study is significant for understanding chemical reactions involving nitropyridine derivatives, which can be applied in various chemical syntheses (Bakke, Svensen, & Trevisan, 2001).

Safety And Hazards

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properties

IUPAC Name

6-methyl-2-nitropyridin-3-ol
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InChI

InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMGQHIBXUAYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80164750
Record name 6-Methyl-2-nitropyridin-3-ol
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Molecular Weight

154.12 g/mol
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Product Name

3-Hydroxy-6-methyl-2-nitropyridine

CAS RN

15128-90-2
Record name 3-Hydroxy-6-methyl-2-nitropyridine
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Record name 6-Methyl-2-nitro-3-pyridinol
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Record name 6-Methyl-2-nitro-3-pyridinol
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Synthesis routes and methods I

Procedure details

To 40 ml. of ice cold concentrated sulfuric acid was added 10.9 g. of 3-hydroxy-6-methylpyridine. Maintaining the temperature at 6° C., 4.7 ml. of fuming nitric acid was added dropwise with stirring. The mixture was allowed to warm to room temperature overnight. Ice (200 g.) was added with stirring. After the ice had melted, the precipitate was collected, washed with water and dried to give 3-hydroxy-6-methyl-2-nitropyridine, m.p. 103°-105° C.
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Synthesis routes and methods II

Procedure details

5-Hydroxy-2-methylpyridine (23.6 g, 216 mmole)was dissolved in conc. H2SO4 (50 mL) and cooled to 0° C. Fuming HNO3 (50 mL) was added over one hour. The solution was stirred at room temperature for one hour, poured onto ice (400 g), and filtered. The solids were dissolved in EtOAc washed with brine (100 mL). The organic extracts were dried (MgSO4), and the solvent was evaporated to yield 12.1 g (36.3%) of the title compound. mp 102-105° C. 1H NMR (DMSO-d6, 300 MHz) δ: 2.44 (s, 3H), 7.52 (d, J=8.5 Hz, 1H), 7.58 (d J=8.5 Hz, 1H). MS (ESI -Q1MS) m/e 153(M-H)+. Anal. calcd. for C6H6N2O3C, 46.76 H, 3.92; N, 18.18 Found: C, 46.65 H, 3.98; N, 18.10.
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23.6 g
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50 mL
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Yield
36.3%

Synthesis routes and methods III

Procedure details

5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine are added to 20 ml of concentrated sulfuric acid while cooling in an ice bath. The temperature is maintained at +6° C. and 2.35 ml of fuming nitric acid are added with stirring. The mixture is left overnight at room temperature. 100 g of ice are added with stirring. The product is filtered off, rinsed with water and dried.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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